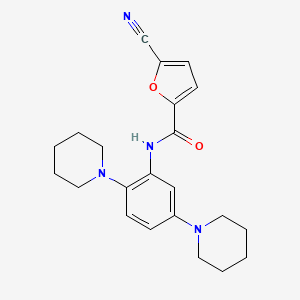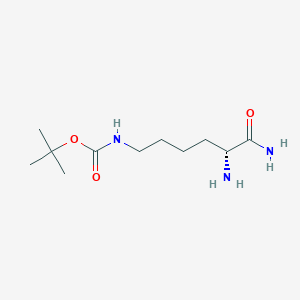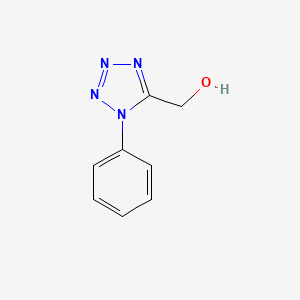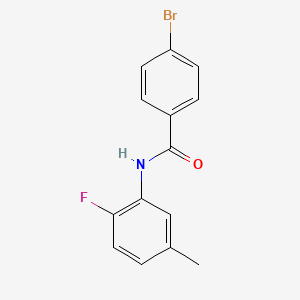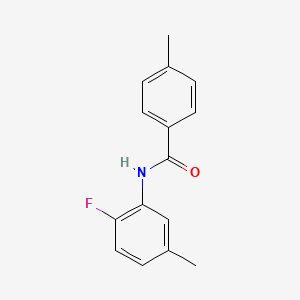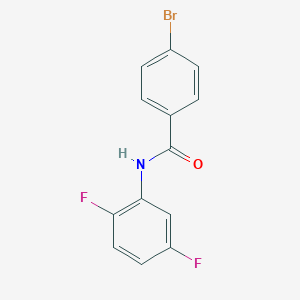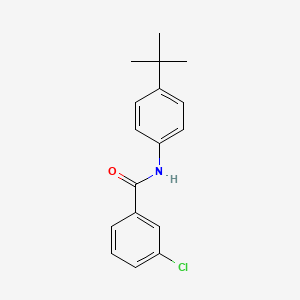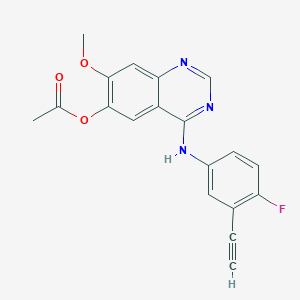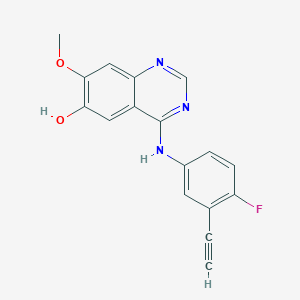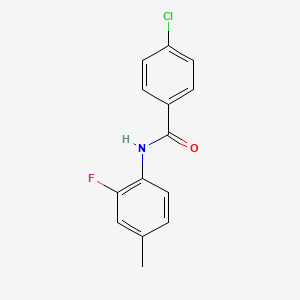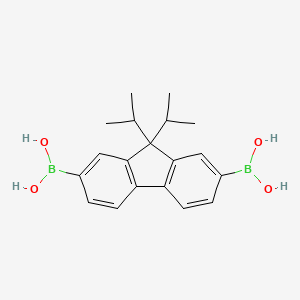
9,9-Diisopropylfluorene-2,7-diboronic acid
Descripción general
Descripción
9,9-Diisopropylfluorene-2,7-diboronic acid is a chemical compound with the molecular formula C19H24B2O4 . It is used as a reactant in various chemical reactions .
Synthesis Analysis
This compound can be synthesized through various methods. One such method involves the use of Pd-catalyzed Suzuki-Miyaura cross-coupling (SMC) copolymerization reaction with different dibromoarenes . Another method involves the hydrolysis of boronate esters .Molecular Structure Analysis
The molecular structure of 9,9-Diisopropylfluorene-2,7-diboronic acid is represented by the linear formula: C6H3B(OH)2C(CH2CH2CH2CH2CH2CH3)2C6H3B(OH)2 . The molecular weight of this compound is 422.17 .Chemical Reactions Analysis
9,9-Diisopropylfluorene-2,7-diboronic acid is used as a reactant in various chemical reactions. For instance, it is used in the Rhodium-catalyzed hydroarylation, molecular bridging of silicon nanogaps, preparation of boronate ester coordinated polymer and macrocycle for sensing and storing of benzene, synthesis of light-emitting carbazole-based copolymers bearing cyano-substituted arylenevinylene chromophore, and Rhodium-catalyzed arylation .Physical And Chemical Properties Analysis
The physical form of 9,9-Diisopropylfluorene-2,7-diboronic acid is solid . The melting point of this compound is greater than 300 °C .Safety and Hazards
Propiedades
IUPAC Name |
[7-borono-9,9-di(propan-2-yl)fluoren-2-yl]boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24B2O4/c1-11(2)19(12(3)4)17-9-13(20(22)23)5-7-15(17)16-8-6-14(21(24)25)10-18(16)19/h5-12,22-25H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMJLHNKTOOSVPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)C3=C(C2(C(C)C)C(C)C)C=C(C=C3)B(O)O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24B2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9,9-Diisopropylfluorene-2,7-diboronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![(3S)-7-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(phenylmethoxycarbonylamino)heptanoic acid](/img/structure/B3340931.png)
